molecular formula C10H12FNO B13566438 (8-Fluorochroman-4-yl)methanamine

(8-Fluorochroman-4-yl)methanamine

Cat. No.: B13566438
M. Wt: 181.21 g/mol
InChI Key: UPUJBZAIPITGRY-UHFFFAOYSA-N
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Description

(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position is achieved using fluorinating agents such as Selectfluor.

    Reduction: The reduction of the double bond in the benzopyran ring is carried out using hydrogenation catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium cyanoborohydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methanamine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
  • (8-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
  • (8-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine

Uniqueness

Compared to its analogs, (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-3,7H,4-6,12H2

InChI Key

UPUJBZAIPITGRY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1CN)C=CC=C2F

Origin of Product

United States

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